FC131

CXCR4 Receptor Binding Competitive Binding Assay

FC131 is a cyclic pentapeptide (cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)) that acts as a potent, selective CXCR4 antagonist. It was rationally designed by downsizing T140, retaining the key pharmacophore for high-affinity binding (IC50 4.5 nM). Unlike bicyclam or small-molecule CXCR4 antagonists, FC131 engages the receptor via a unique water-mediated binding mode, making it an irreplaceable chemical probe. Its superior selectivity for CXCR4 over CXCR7 enables unambiguous dissection of CXCR4-specific signaling in chemotaxis, calcium flux, and kinase activation. FC131 is a validated positive control in anti-HIV assays (EC50 21 nM). For sensitive binding assays and CXCR4 receptor quantification, choose FC131 for its unmatched potency and selectivity.

Molecular Formula C36H47N11O6
Molecular Weight 729.8 g/mol
Cat. No. B549123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFC131
SynonymsFC 131;  FC-131;  FC131;  d-Tyr-Arg-Arg-2-Nal-Gly;  Cyclo[2-Nal-Gly-D-Tyr-Arg-Arg];  cyclo(tyrosyl-arginyl-arginyl-3-(2-naphthyl)alanyl-glycyl).; 1,1'-(((2S,5S,8S,14R)-14-(4-hydroxybenzyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaaz
Molecular FormulaC36H47N11O6
Molecular Weight729.8 g/mol
Structural Identifiers
SMILESC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O
InChIInChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1
InChIKeyMBXBICVKLVYNKD-XFTNXAEASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceCrystalline solid
SolubilitySoluble in DMSO
Storage-20°C

FC131 CXCR4 Antagonist Procurement Guide: Cyclic Pentapeptide with Potent Sub-nanomolar Binding Affinity for Receptor Studies and Anti-HIV Research


FC131 is a cyclic pentapeptide (cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)) that functions as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) [1]. It was rationally designed via molecular downsizing of the 14-mer peptide T140, retaining the key pharmacophore residues essential for CXCR4 antagonism [2]. FC131 inhibits the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1α/CXCL12), to CXCR4, thereby blocking downstream signaling pathways [3].

FC131 CXCR4 Antagonist: Why Generic Substitution with Other CXCR4 Inhibitors is Scientifically Unjustified


CXCR4 antagonists represent a chemically and pharmacologically diverse class, including bicyclams (e.g., AMD3100), small molecules (e.g., AMD11070), and peptidic compounds (e.g., T140, FC131). These distinct chemical backbones exhibit divergent binding modes and receptor interaction profiles, making simple functional substitution invalid [1]. FC131, as a constrained cyclic pentapeptide, engages CXCR4 via a unique binding mode involving water-mediated interactions not observed with other antagonists like CVX15 [2]. Computational studies confirm that while FC131 shares a common binding region with AMD3100 and KRH-1636, the specific atomic interactions and conformational requirements for activity differ significantly, precluding generic interchangeability without loss of activity or altered pharmacology [3].

FC131 CXCR4 Antagonist Quantitative Evidence: Direct Comparative Data for Procurement Decision-Making


FC131 Demonstrates Superior Binding Affinity Compared to AMD3100 in Direct Head-to-Head CXCR4 Binding Assays

In a direct comparative study measuring the inhibition of [125I]-SDF-1α binding to CXCR4-expressing CCRF-CEM cells, FC131 demonstrated a superior binding affinity (IC50 = 13.07 ± 1.10 nM) compared to the clinically used CXCR4 antagonist AMD3100 (Plerixafor) (IC50 = 21.81 ± 6.58 nM) [1]. This 1.67-fold higher potency suggests FC131 is a more effective molecular probe for CXCR4 binding studies.

CXCR4 Receptor Binding Competitive Binding Assay

FC131 Exhibits Potent Sub-nanomolar CXCR4 Binding Affinity, Enabling High-Sensitivity Detection and Assay Development

FC131 demonstrates exceptionally high affinity for CXCR4, with multiple independent studies reporting IC50 values in the low nanomolar range, including an IC50 of 4.5 nM for inhibiting [125I]-SDF-1 binding [1]. This level of potency is within the range of high-affinity monoclonal antibodies and represents a significant improvement over the parental peptide T140 and other first-generation peptide antagonists, underscoring the success of its structure-based downsizing design [2].

CXCR4 Binding Affinity Radioligand Binding Assay

FC131 is Highly Selective for CXCR4 Over the Closely Related Receptor CXCR7, Ensuring Target-Specific Results

A critical determinant for the utility of a receptor probe is its selectivity. FC131 and its close structural analogs have been rigorously tested for off-target activity at CXCR7, the second receptor for SDF-1. In competitive binding assays, FC131 and its derivatives demonstrated no significant inhibition of SDF-1 binding to CXCR7 at concentrations where they completely blocked CXCR4 binding [1]. This clear selectivity profile confirms that FC131 can be used to delineate CXCR4-specific signaling pathways from those mediated by CXCR7.

Receptor Selectivity CXCR7 Specificity

FC131 Exhibits Potent and Consistent Anti-HIV Activity Across X4-Tropic Viral Strains in Cell-Based Assays

In functional assays using the X4-tropic HIV-1 laboratory strains NL4-3 and IIIB, FC131 consistently blocked viral infection with an EC50 of 21 nM for both strains [1]. This consistent and potent antiviral effect across different viral strains, achieved by antagonizing the CXCR4 co-receptor used for viral entry, establishes FC131 as a reliable positive control and reference compound for anti-HIV drug discovery programs targeting the CXCR4 entry pathway.

Anti-HIV Activity Antiviral Viral Entry Inhibition

FC131 Binding Mode is Partially Distinct from the Cyclic Peptide CVX15, Indicating a Unique Pharmacophore Interaction

Computational modeling studies reveal that the binding mode of FC131 to CXCR4 is partially different from that of another cyclic peptide antagonist, CVX15. The model of the CXCR4-FC131 complex diverges from the X-ray crystal structure of the CXCR4-CVX15 complex, suggesting that FC131 engages the receptor through distinct, water-mediated interactions [1]. This indicates that FC131's cyclic pentapeptide scaffold interacts with a unique subset of receptor epitopes, providing a structurally distinct tool for probing CXCR4 function.

Binding Mode Molecular Modeling Pharmacophore

Optimal Research and Industrial Applications for FC131 CXCR4 Antagonist Based on Verified Evidence


High-Sensitivity Radioligand Binding and Competition Assays for CXCR4

Leverage the high-affinity binding of FC131 (IC50 of 4.5 nM in [125I]-SDF-1 displacement assays) to develop sensitive and robust binding assays. Its superior potency compared to AMD3100 makes it an ideal radioligand or competitor for characterizing novel CXCR4 ligands and quantifying receptor density in various cell and tissue types [1][2].

CXCR4-Specific Pathway Deconvolution in Cellular Signaling Studies

Utilize the high selectivity of FC131 for CXCR4 over CXCR7 to dissect the distinct signaling pathways mediated by these two SDF-1 receptors. FC131 can be employed as a specific chemical probe to block CXCR4-dependent chemotaxis, calcium flux, and downstream kinase activation, thereby enabling the isolation and study of CXCR7-specific functions in cancer, immune, and stem cell biology [3].

Positive Control and Reference Compound in Anti-HIV Drug Discovery

Employ FC131 as a validated positive control in cell-based anti-HIV assays. Its consistent and potent inhibition of X4-tropic HIV-1 strains (EC50 = 21 nM for both NL4-3 and IIIB) provides a reliable benchmark for evaluating the activity and mechanism of action of novel entry inhibitors targeting the CXCR4 co-receptor [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for FC131

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.